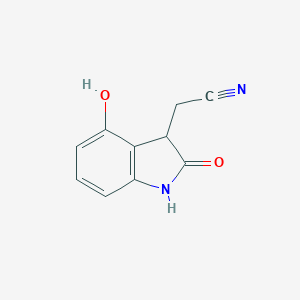

2-(4-Hydroxy-2-oxoindolin-3-yl)acétonitrile

Vue d'ensemble

Description

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is a synthetic organic compound with the molecular formula C10H8N2O2. It is a derivative of oxindole, a structure known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary target of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .

Mode of Action

The compound interacts with its target, procaspase-3, to induce apoptosis, a form of programmed cell death . This interaction leads to notable cytotoxicity towards human cancer cell lines .

Biochemical Pathways

The compound affects the apoptotic pathways in cells . These pathways involve a variety of proteins, including BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The compound’s interaction with procaspase-3 can lead to the activation of these pathways, resulting in programmed cell death .

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells and can potentially slow the progression of the disease . In particular, the compound has shown notable cytotoxicity towards colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile can be synthesized through various methods. One common approach involves the Morita-Baylis-Hillman reaction, which uses isatin as a substrate. The reaction typically involves the use of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and an aldehyde, followed by the addition of a nitrile group .

Industrial Production Methods

Industrial production methods for 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxindole derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxindoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Hydroxy-2-oxoindolin-3-yl)acrylonitrile: Another oxindole derivative with similar anti-inflammatory and anticancer properties.

2-(2-Oxoindolin-3-ylidene)acetohydrazides: Compounds with notable cytotoxicity towards cancer cell lines.

Uniqueness

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate inflammatory cytokines and induce apoptosis in cancer cells makes it a promising candidate for further research and development .

Activité Biologique

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile, also known by its CAS number 1380540-77-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is C10H8N2O2. The compound features an indole-like structure, which is common in many bioactive natural products.

| Property | Value |

|---|---|

| Molecular Weight | 192.18 g/mol |

| Solubility | Soluble in organic solvents |

| CAS Number | 1380540-77-1 |

Anticancer Properties

Recent studies have indicated that 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile exhibits anticancer activity . In vitro experiments demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it was shown to reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the micromolar range .

Case Study:

In a study involving MCF-7 cells, treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours of exposure. This suggests a dose-dependent response, highlighting its potential as a therapeutic agent against breast cancer .

Cytoprotective Effects

The compound has also been investigated for its cytoprotective effects against chemotherapeutic agents. In a study assessing the protective role of various extracts on HEK293 and SHSY5Y cell lines, it was found that treatment with 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile significantly mitigated the cytotoxic effects induced by doxorubicin and cisplatin .

The proposed mechanisms through which 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile exerts its biological effects include:

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells via intrinsic pathways, leading to increased expression of pro-apoptotic factors.

- Antioxidant Activity : Its structure suggests potential antioxidant properties, which could help in reducing oxidative stress associated with various diseases .

- Modulation of Signaling Pathways : There is evidence that it interacts with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Comparative Analysis

A comparison with similar compounds reveals the unique biological profile of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | Similar indole structure | Antimicrobial, anticancer |

| Indole derivatives | Various substitutions | Broad spectrum activity |

Propriétés

IUPAC Name |

2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLUDHCNWCIINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.